Conformational Bias and Electronic Perturbation at the Carbonyl Group in 2-Fluorocyclohexanone Scaffolds
The 2-fluorocyclohexanone core of the target compound introduces a unique conformational landscape absent in non-fluorinated 4-phenylcyclohexanone. DFT and NMR analyses of 2-fluorocyclohexanone analogs reveal that the electrostatic gauche effect between the axial fluorine and a positively charged group (e.g., a quaternary ammonium) is stabilizing, whereas the hyperconjugative fluorine gauche effect is not observed in heterocyclic systems [1]. This results in a conformational equilibrium that is qualitatively different from non-fluorinated cyclohexanones, which typically adopt a chair conformation with minimal perturbation from substituents. The specific conformational bias of the 2-fluoro core can influence the spatial orientation of the 4-phenyl group, a key pharmacophoric element.
| Evidence Dimension | Conformational preference and electronic stabilization |
|---|---|
| Target Compound Data | Electrostatic gauche effect stabilizes axial fluorine in the presence of an endocyclic positive charge; hyperconjugative gauche effect is absent. |
| Comparator Or Baseline | 4-Phenylcyclohexanone (non-fluorinated) |
| Quantified Difference | Qualitative shift in conformational equilibrium; target compound introduces a polar C-F bond that alters electron density at C2 and influences the carbonyl's reactivity. |
| Conditions | Combined NMR and DFT calculations in various media (gas phase and polar solvents) on 2-fluorocyclohexanone analogs [1]. |
Why This Matters
Conformational pre-organization can reduce entropic penalties upon binding to a biological target, potentially leading to increased binding affinity and selectivity.
- [1] Silva, D. R., Zeoly, L. A., Cormanich, R. A., Guerra, C. F., & Freitas, M. P. (2020). Evaluation of the Alicyclic Gauche Effect in 2-Fluorocyclohexanone Analogs: a Combined NMR and DFT Study. European Journal of Organic Chemistry, 2020(7), 885-894. View Source
